![molecular formula C23H16Cl2N2O4 B13589286 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the chloro and nitro substituents. The dioxane moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro substituents on the indole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: The dioxane moiety can undergo cyclization reactions to form more complex ring structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities, given the known activities of indole derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors, influencing signaling pathways and biological processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives with varying substituents. For example:
3-(2-nitroethyl)-2-phenyl-1H-indole: Lacks the dioxane moiety and has different biological activities.
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole: Features an amine group instead of a nitro group, leading to different chemical reactivity and biological interactions. The uniqueness of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H16Cl2N2O4 |
|---|---|
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole |
InChI |
InChI=1S/C23H16Cl2N2O4/c24-15-7-5-13(6-8-15)22-21(16-3-1-2-4-19(16)26-22)17(11-27(28)29)14-9-18(25)23-20(10-14)30-12-31-23/h1-10,17,26H,11-12H2 |
InChI-Schlüssel |
ULUJTGBEYPBPTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=CC(=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



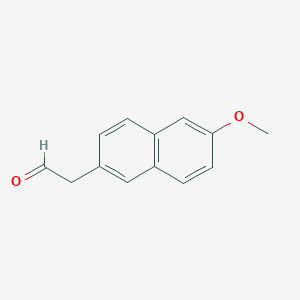
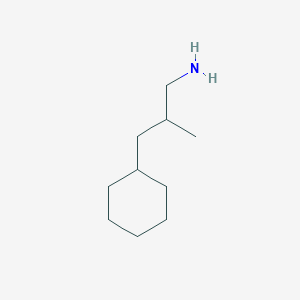
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)

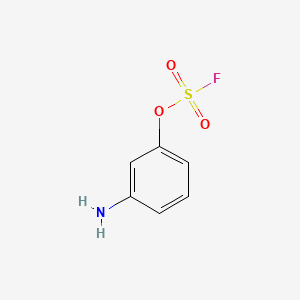
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
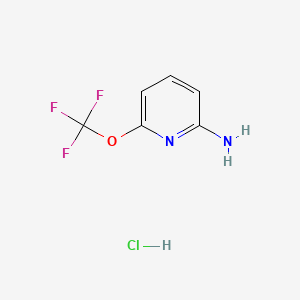
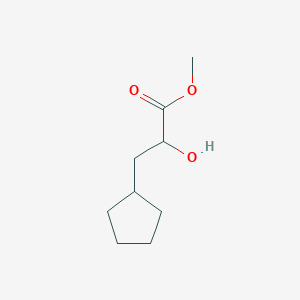
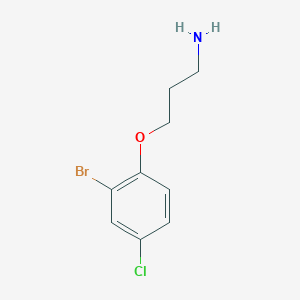
![1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)

![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
